

Chitobiose octaacetate CAS number and supplier information

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Compound of Interest

Compound Name: Chitobiose octaacetate

Cat. No.: B15589246

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Chitobiose Octaacetate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Synthesis, and Applications of **Chitobiose Octaacetate**.

Chitobiose octaacetate, also known as peracetylchitobiose, is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin.^{[1][2]} This compound serves as a crucial intermediate in carbohydrate chemistry, particularly in the synthesis of various glycoconjugates and carbohydrate-based molecules. Its peracetylated nature renders it soluble in many organic solvents, facilitating its use in a variety of chemical reactions.^{[1][3]} This guide provides a comprehensive overview of **Chitobiose octaacetate**, including its chemical properties, supplier information, synthesis, and potential applications in research and development.

Chemical and Physical Properties

Chitobiose octaacetate is a white crystalline solid.^[1] Its molecular formula is $C_{28}H_{40}N_2O_{17}$, with a molecular weight of 676.62 g/mol.^{[2][4]} The peracetylation of chitobiose significantly alters its solubility profile compared to its unacetylated counterpart.

CAS Number Clarification

There is some ambiguity in the literature and supplier catalogs regarding the CAS number for **Chitobiose octaacetate**. Two numbers are frequently cited:

- 41670-99-9: This CAS number is often associated with the α -anomer of **Chitobiose octaacetate**.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) A specific synthesis for the α -anomer is linked to this identifier.[\[4\]](#)[\[5\]](#)
- 7284-18-6: This CAS number is also widely used for **Chitobiose octaacetate**.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Several suppliers list both CAS numbers for the same product, suggesting they may be used interchangeably or that the product could be a mixture of anomers.[\[10\]](#)[\[11\]](#) Researchers are advised to contact the supplier to confirm the anomeric configuration of the product if it is critical for their application.

Tabulated Data

Property	Value	Citations
Molecular Formula	C ₂₈ H ₄₀ N ₂ O ₁₇	[2] [4]
Molecular Weight	676.62 g/mol	[2] [4]
Appearance	Crystalline solid	[1]
Purity	≥95% (typical)	[1] [6]
Storage Temperature	-20°C	[1] [6]
Stability	≥ 4 years at -20°C	[1] [6]
Solubility	Soluble in DMSO (~20 mg/ml), DMF (~20 mg/ml), and ethanol (~0.5 mg/ml). Sparingly soluble in aqueous buffers.	[1] [6]

Suppliers

Chitobiose octaacetate is available from several chemical suppliers. The following table summarizes some of the key suppliers and their listed CAS numbers and product codes.

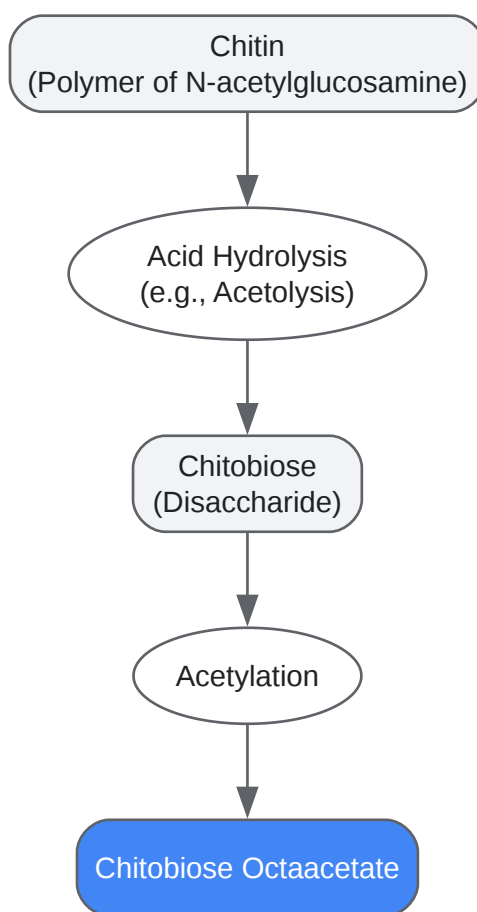
Supplier	CAS Number(s)	Product/Catalog Number
Santa Cruz Biotechnology	41670-99-9	Not specified
MedChemExpress	41670-99-9	HY-N8066
Cayman Chemical	41670-99-9	16379
Dextra UK	7284-18-6	C214
United States Biological	7284-18-6, 41670-99-9	296843
BOC Sciences	7284-18-6	Not specified
Sunway Pharm Ltd	7284-18-6	CB13942
GlpBio	41670-99-9	Not specified

Synthesis and Experimental Protocols

Chitobiose octaacetate is typically synthesized from chitin, a naturally abundant polymer of N-acetylglucosamine.[1][5] The process involves the acetolysis of chitin.[1] A specific method for synthesizing the α -anomer of **Chitobiose octaacetate** has been described in the literature.[4][5]

General Synthesis Workflow

The synthesis of **Chitobiose octaacetate** from chitin can be conceptualized as a multi-step process involving the degradation of the chitin polymer and subsequent acetylation of the resulting disaccharide units.



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Synthesis of **Chitobiose Octaacetate** from Chitin.

Experimental Protocol: Preparation of Stock Solutions

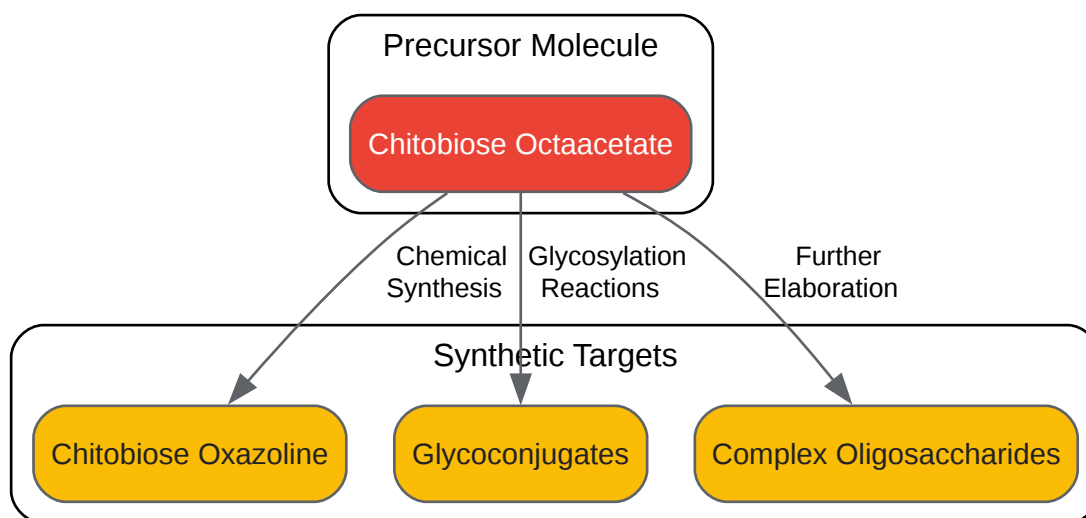
For experimental use, stock solutions of **Chitobiose octaacetate** are typically prepared in organic solvents due to its poor water solubility.[1]

- Solvent Selection: Choose a suitable organic solvent such as DMSO, DMF, or ethanol.[1]
- Dissolution: Dissolve the **Chitobiose octaacetate** in the chosen solvent. For example, to prepare a 20 mg/ml stock solution in DMSO, add 50 µl of DMSO to 1 mg of **Chitobiose octaacetate**. [1] The solvent should be purged with an inert gas.[1]
- Aqueous Solutions: For applications requiring an aqueous solution, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1] For instance, a 1:1

solution of DMSO:PBS (pH 7.2) can be used to achieve a solubility of approximately 0.5 mg/ml.[1] It is not recommended to store the aqueous solution for more than one day.[1]

Applications and Biological Context

The primary application of **Chitobiose octaacetate** in research is as a synthetic precursor.[1][5] Its protected hydroxyl and amino groups make it a stable building block for the synthesis of more complex carbohydrates and glycoconjugates, such as chitobiose oxazoline.[1][4][5]



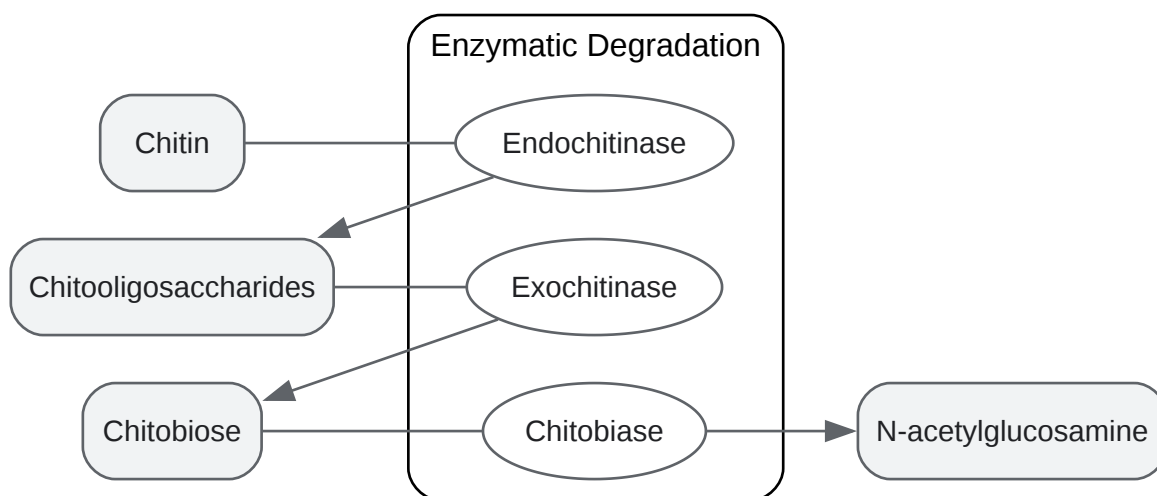
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Chitobiose Octaacetate as a synthetic precursor.

Biological Activity of Related Compounds

While **Chitobiose octaacetate** itself is primarily a synthetic intermediate, its deacetylated precursors, chitobiose and N,N'-diacetylchitobiose, have known biological activities.

- **Chitin Degradation Pathway:** In nature, chitin is degraded by chitinases into smaller oligosaccharides, including chitobiose.[12][13] Chitobiose can then be further broken down. This pathway is a target for antifungal and insecticidal agents.[12][14] Derivatives of chitobiose have been explored as chitinase inhibitors.[15][16]



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Simplified chitin degradation pathway.

Implications of Peracetylation for Biological Studies

Peracetylated sugars are often used in metabolic labeling studies to enhance cell permeability. [17][18] However, researchers should be aware that this modification can lead to non-specific, non-enzymatic reactions, such as S-glycosylation of cysteine residues on proteins. [18][19][20] This can be a source of experimental artifacts. [18][20] While **Chitobiose octaacetate** is not typically used for metabolic labeling, this general property of peracetylated sugars is an important consideration for researchers in chemical biology. The acetate groups are generally removed by cellular esterases to release the free sugar.

Conclusion

Chitobiose octaacetate is a valuable reagent for carbohydrate chemists and researchers in drug development. Its primary utility lies in its role as a stable, soluble precursor for the synthesis of a variety of complex carbohydrates and glycoconjugates. While it does not have significant direct biological activity, the biological relevance of its parent molecule, chitobiose, in pathways such as chitin degradation, provides a context for its application in developing tools to study these processes, such as chitinase inhibitors. Researchers should be mindful of the ambiguity in its CAS number and the chemical implications of its peracetylated state when designing experiments.

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